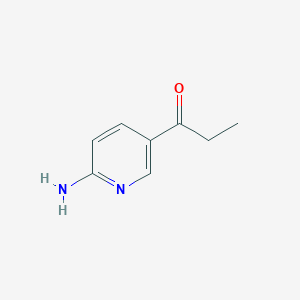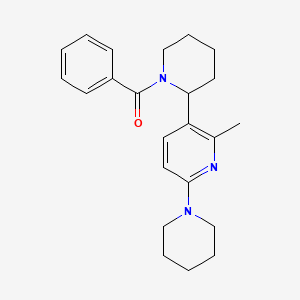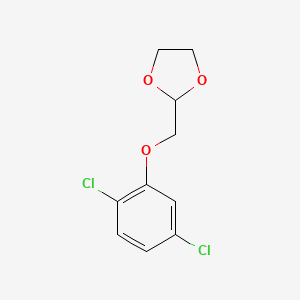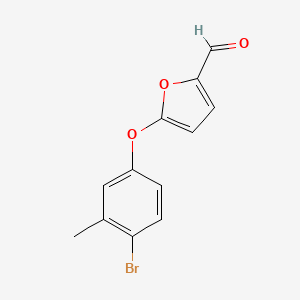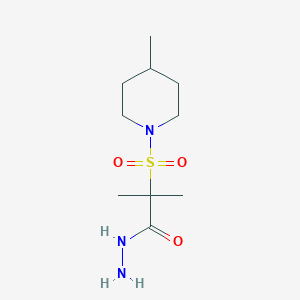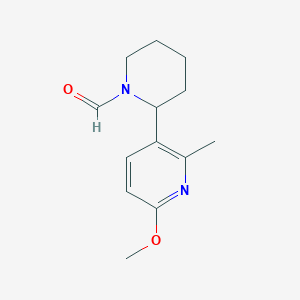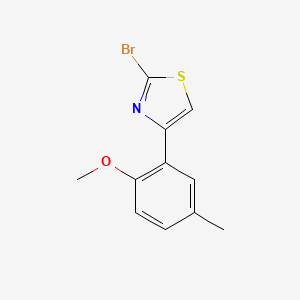
3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a nitrophenylthio group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the reaction of 2-nitrophenylthiol with a suitable triazole precursor under specific conditions. One common method involves the use of a base-catalyzed cyclization reaction, where the 2-nitrophenylthiol reacts with a triazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions involving the trifluoromethyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrophenylthio group and the trifluoromethyl group can influence the compound’s binding affinity and specificity towards its targets. The triazole ring can also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-((2-Nitrophenyl)thio)-4H-1,2,4-triazole: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
5-(Trifluoromethyl)-4H-1,2,4-triazole: Lacks the nitrophenylthio group, which may influence its binding properties and overall stability.
2-Nitrophenylthiol: Contains the nitrophenylthio group but lacks the triazole ring, which may limit its applications in certain fields.
Uniqueness
3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of both the nitrophenylthio group and the trifluoromethyl group on the triazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C9H5F3N4O2S |
|---|---|
Peso molecular |
290.22 g/mol |
Nombre IUPAC |
3-(2-nitrophenyl)sulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H5F3N4O2S/c10-9(11,12)7-13-8(15-14-7)19-6-4-2-1-3-5(6)16(17)18/h1-4H,(H,13,14,15) |
Clave InChI |
MNVXAGHCLJQPKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=NNC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


